Ipecoside

Catalog No.
S1896386
CAS No.
15401-60-2
M.F
C27H35NO12
M. Wt
565.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ipecoside

CAS Number

15401-60-2

Product Name

Ipecoside

IUPAC Name

methyl (2S,3R,4S)-4-[[(1R)-2-acetyl-6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate

Molecular Formula

C27H35NO12

Molecular Weight

565.6 g/mol

InChI

InChI=1S/C27H35NO12/c1-4-14-16(8-18-15-9-20(32)19(31)7-13(15)5-6-28(18)12(2)30)17(25(36)37-3)11-38-26(14)40-27-24(35)23(34)22(33)21(10-29)39-27/h4,7,9,11,14,16,18,21-24,26-27,29,31-35H,1,5-6,8,10H2,2-3H3/t14-,16+,18-,21-,22-,23+,24-,26+,27+/m1/s1

InChI Key

QISXROCIXKXUPS-OWVLCBNUSA-N

SMILES

CC(=O)N1CCC2=CC(=C(C=C2C1CC3C(C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C=C)O)O

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C2C1CC3C(C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C=C)O)O

Isomeric SMILES

CC(=O)N1CCC2=CC(=C(C=C2[C@H]1C[C@H]3[C@H]([C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C)O)O

Anti-emetic Effects

Ipecac, despite its historical use as an emetic (vomiting inducer), contains compounds with anti-emetic (anti-nausea) properties. Research suggests that Ipecoside might have a role in regulating nausea and vomiting. Studies on animals have shown that Ipecoside can inhibit nausea induced by certain chemicals []. However, more research is needed to understand the mechanisms behind this effect and its potential clinical applications.

Antiprotozoal Activity

Another area of scientific interest regarding Ipecoside is its potential antiprotozoal activity. Protozoa are single-celled organisms that can cause various diseases. Some studies have shown that Ipecoside exhibits activity against Leishmania parasites, which cause Leishmaniasis, a tropical disease []. Further research is necessary to determine the effectiveness and safety of Ipecoside in treating Leishmaniasis or other protozoal infections.

Other Potential Applications

Preliminary scientific investigations suggest that Ipecoside might have other potential applications. These include:

  • Anti-cancer properties: Some studies have shown that Ipecoside may have cytotoxic (cell-killing) effects on certain cancer cell lines []. However, more research is needed to understand its potential for cancer treatment.
  • Anti-inflammatory effects: Ipecoside might possess anti-inflammatory properties, but more research is required to confirm this and explore its therapeutic implications [].

Ipecoside is a complex organic compound classified as a terpene glycoside, specifically a beta-D-glucoside derived from isoquinoline alkaloids. Its chemical formula is C27H35NO12C_{27}H_{35}NO_{12}, and it is known for its structural features that include multiple functional groups such as hydroxyls and methoxy groups. Ipecoside is primarily extracted from the plant Psychotria ipecacuanha, commonly known for its medicinal properties, particularly in treating certain types of poisoning and as an emetic agent .

The mechanism of action of ipecoside is not fully understood. However, some research suggests it may irritate the lining of the digestive system, potentially explaining its historical use as an emetic (vomiting inducer) [].

, including:

  • Oxidation: Ipecoside can be oxidized to form different derivatives, which may enhance its biological activity.
  • Reduction: Reduction reactions can modify the functional groups present in ipecoside, potentially altering its pharmacological properties.
  • Substitution: It can undergo substitution reactions where functional groups are replaced, leading to new compounds with varied activities.

These reactions are significant for understanding the compound's reactivity and potential modifications for therapeutic applications.

Ipecoside exhibits several notable biological activities:

  • Antimicrobial Properties: Research indicates that ipecoside has antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects: It has been shown to reduce inflammation in various models, suggesting potential use in treating inflammatory diseases.
  • Cytotoxicity: Ipecoside displays cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .

These properties highlight ipecoside's significance in pharmacology and natural product research.

The synthesis of ipecoside can occur through several methods:

  • Natural Extraction: The primary method involves extracting ipecoside from Psychotria ipecacuanha using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis may involve starting materials like secologanin and employing various organic reactions to construct the glycosidic bond characteristic of ipecoside .
  • Biotechnological Approaches: Advances in biotechnology allow for the use of microbial fermentation processes to produce ipecoside, potentially increasing yield and purity .

These methods provide diverse avenues for obtaining this compound for research and therapeutic purposes.

Ipecoside has several applications:

  • Pharmaceutical Industry: Used in formulations aimed at treating gastrointestinal disorders and as an expectorant.
  • Natural Remedies: Employed in traditional medicine systems for its emetic properties.
  • Research: Investigated for its potential in drug development due to its biological activities .

These applications underscore the compound's versatility and importance in both traditional and modern medicine.

Studies on ipecoside's interactions reveal:

  • Synergistic Effects: When combined with other compounds, ipecoside may exhibit enhanced therapeutic effects, particularly in antimicrobial and anti-inflammatory contexts.
  • Metabolic Pathways: Research indicates that ipecoside can influence metabolic pathways related to drug metabolism, which is crucial for understanding its pharmacokinetics and safety profile .

These interactions are vital for optimizing therapeutic strategies involving ipecoside.

Ipecoside shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
EmetineIsoquinoline AlkaloidStrong emetic properties; used in treating amoebic dysentery.
CephaelineIsoquinoline AlkaloidExhibits potent antimalarial activity; structurally similar but lacks glycosylation.
MorphinePhenanthrene AlkaloidStrong analgesic effects; different structure but shares some biosynthetic pathways.

Ipecoside's uniqueness lies in its glycosylation, which enhances solubility and alters its biological activity compared to these similar compounds. This modification allows it to interact differently within biological systems, expanding its potential applications .

The biosynthesis of ipecoside in Psychotria ipecacuanha begins with a fundamental condensation reaction between secologanin and dopamine, following the Pictet-Spengler reaction mechanism [1] [2] [3]. This reaction represents the initial step in monoterpenoid-tetrahydroisoquinoline alkaloid formation and produces two distinct stereoisomeric products with different biological fates [1] [4] [5].

The condensation process occurs through a nonenzymatic Pictet-Spengler reaction that generates both 1α(S)-epimer N-deacetylisoipecoside and 1β(R)-epimer N-deacetylipecoside as primary products [1] [4] [5]. Recent evidence suggests that this reaction proceeds without dedicated enzymatic catalysis in Psychotria ipecacuanha, contrasting with the stereoselective enzymatic mechanisms observed in related alkaloid biosynthetic pathways [1] [6]. The reaction occurs under mildly acidic conditions within the plant vacuole, where both dopamine and secologanin substrates are accumulated [7] [8].

The mechanistic details of this condensation involve the formation of an iminium ion intermediate through condensation of the amine group of dopamine with the aldehyde functionality of secologanin [4] [5] [6]. Intramolecular nucleophilic attack by the aromatic ring of dopamine onto the iminium ion provides ring closure and generates the stereogenic center, producing both stereoisomers in a non-stereoselective manner [6] [9]. This contrasts markedly with strictosidine synthase-catalyzed reactions in monoterpenoid-indole alkaloid biosynthesis, which proceed with complete stereoselectivity to produce only the 3α(S)-epimer strictosidine [4] [5].

The subcellular localization of this condensation reaction has been established through biochemical studies demonstrating that dopamine synthesis occurs in the cytosol followed by accumulation in the vacuole [7] [8]. Similarly, secologanin is stored in vacuolar compartments, making the vacuole the likely site for the initial condensation reactions [7] [8]. This compartmentalization pattern mirrors that observed in monoterpenoid-indole alkaloid biosynthesis where strictosidine formation and storage occur within vacuolar compartments [7].

Glucoalkaloid Formation: Role of N-Deacetylisoipecoside Intermediates

The formation of ipecoside as a glucoalkaloid involves specific processing of the 1β(R)-epimer N-deacetylipecoside through N-acetylation and spontaneous lactamization reactions [3] [4] [5]. This pathway diverges significantly from the emetine biosynthetic route, which utilizes the 1α(S)-epimer N-deacetylisoipecoside as its precursor [3] [10] [4].

The enzymatic machinery responsible for glucoalkaloid processing includes the ipecac alkaloid β-glucosidase (IpeGlu1), which demonstrates remarkable substrate versatility compared to related enzymes in monoterpenoid-indole alkaloid pathways [4] [5]. IpeGlu1 exhibits kinetic parameters that favor certain stereoisomeric substrates while maintaining activity toward both epimeric forms [4].

Table 1. Kinetic Parameters of IpeGlu1 with Key Glucoalkaloid Substrates

SubstrateKm (mM)Vmax (nmol/min/mg)kcat (s⁻¹)kcat/Km (s⁻¹/mM)Relative Efficiency (%)
N-Deacetylipecoside0.3225,57728.288.1100
N-Deacetylisoipecoside5.878,19086.314.916.9
Ipecoside0.1046,72951.6516586
6-O-Methyl-N-deacetylipecoside0.3928,15731.179.790.5
7-O-Methyl-N-deacetylipecoside12.745,58050.34.04.5

The enzyme demonstrates optimal activity at pH 5.0 and temperature of 55-60°C, with catalytic efficiency strongly influenced by the stereochemistry of the substrate [4]. Notably, IpeGlu1 shows exceptional efficiency toward ipecoside itself, with a catalytic efficiency approximately six-fold higher than that observed with N-deacetylipecoside [4].

The metabolic fate of N-deacetylisoipecoside intermediates involves complex spontaneous chemical transformations following deglucosylation [4] [5]. Mass spectrometric analysis reveals that deglucosylation products undergo rapid spontaneous transitions, forming highly reactive aglycons with molecular ions at m/z 362, which subsequently convert to iminium cations at m/z 344 through ring-opening and dehydration reactions [4]. These reactive intermediates can further cyclize to form ring-closed enamines, representing potential branch points in the biosynthetic network [4].

The stereospecificity patterns observed in glucoalkaloid formation indicate that while both 1α(S)- and 1β(R)-epimers can serve as substrates for IpeGlu1, the enzyme consistently shows preference for 1β(R)-epimers over their corresponding 1α(S)-counterparts [4]. This stereoselective preference has significant implications for metabolic channeling, as 1β(R)-epimers are preferentially directed toward alkaloidal glucoside formation including ipecoside, while 1α(S)-epimers are channeled toward emetine biosynthesis [4] [5].

Methylation Patterns: O-Methyltransferase Isozyme Specificity

The methylation patterns in ipecoside biosynthesis are controlled by three distinct O-methyltransferase isozymes: IpeOMT1, IpeOMT2, and IpeOMT3, each exhibiting unique substrate specificities and regioselectivities [3] [10]. These enzymes collectively orchestrate the complex methylation patterns observed in ipecac alkaloids while maintaining strict control over the biosynthetic flow toward different alkaloid end products [3] [10].

IpeOMT1 demonstrates primary specificity for 6-O-methylation reactions, catalyzing the methylation of N-deacetylisoipecoside with kinetic parameters of Km = 107 μM, kcat = 11.3 × 10⁻³ s⁻¹, and kcat/Km = 106 s⁻¹·M⁻¹ [3]. This enzyme operates optimally at pH 8.0 and 40°C, showing regiospecific activity toward the 6-hydroxy position of isoquinoline substrates [3]. IpeOMT1 also catalyzes the final methylation step in emetine biosynthesis, converting cephaeline to emetine through 6'-O-methylation with significantly lower catalytic efficiency (kcat/Km = 3.5 s⁻¹·M⁻¹) [3].

Table 2. Kinetic Parameters and Substrate Specificities of Ipecac Alkaloid O-Methyltransferases

EnzymeSubstrateKm (μM)kcat (×10⁻³ s⁻¹)kcat/Km (s⁻¹·M⁻¹)Methylation Position
IpeOMT1N-Deacetylisoipecoside10711.31066-O
IpeOMT17-O-Methyl-N-deacetylisoipecoside10520.41946-O
IpeOMT1Cephaeline800.283.56'-O
IpeOMT2N-Deacetylisoipecoside4200.340.816-O, 7-O
IpeOMT2Demethylalangiside4503.88.42-O
IpeOMT27'-O-Demethylcephaeline1.032.632,6007'-O
IpeOMT33-O-Methylredipecamine6410.51592-O

IpeOMT2 exhibits broader substrate specificity compared to IpeOMT1, demonstrating dual regioselectivity for both 6-O- and 7-O-methylation depending on substrate stereochemistry [3]. With N-deacetylisoipecoside, IpeOMT2 catalyzes both methylation reactions with approximately three-fold preference for 6-O-methylation over 7-O-methylation [3]. However, with N-deacetylipecoside, the enzyme shows reversed regioselectivity, favoring 7-O-methylation by approximately eight-fold [3]. The enzyme operates optimally at pH 7.0 and 45°C [3].

The most remarkable catalytic activity of IpeOMT2 involves the methylation of 7'-O-demethylcephaeline to form cephaeline, exhibiting exceptional catalytic efficiency with kcat/Km = 32,600 s⁻¹·M⁻¹ and an extremely low Km value of 1.0 μM [3]. This represents the highest catalytic efficiency observed among all ipecac alkaloid O-methyltransferases, suggesting this reaction as a primary physiological function of IpeOMT2 [3].

IpeOMT3 demonstrates the most restricted substrate specificity among the three isozymes, accepting only 7-hydroxy-6-methoxyisoquinoline substrates [3]. The enzyme catalyzes 7-O-methylation reactions with optimal activity at pH 7.0 and 40°C [3]. While IpeOMT3 shows activity toward various benzylisoquinoline alkaloids including (S)-reticuline and (S)-norreticuline, these are not endogenous substrates in Psychotria ipecacuanha [3]. The physiologically relevant substrate appears to be 3-O-methylredipecamine, a synthetic aglycon mimic, with kinetic parameters of Km = 64 μM and kcat/Km = 159 s⁻¹·M⁻¹ [3].

Table 3. Enzyme Activity Profile of IpeOMT Isozymes with Ipecac Alkaloid Substrates

SubstrateStereochemistryIpeOMT1 ActivityIpeOMT2 ActivityIpeOMT3 Activity
N-Deacetylisoipecoside(1S)6-OMT6-OMT > 7-OMTNo activity
N-Deacetylipecoside(1R)No activity6-OMT < 7-OMTNo activity
Ipecoside(1R)No activityNo activityNo activity
7-O-Methyl-N-deacetylisoipecoside(1S)6-OMTNo activityNo activity
Demethylalangiside(13aR)No activity2-OMTNo activity
7'-O-Demethylcephaeline(11bS)No activity7'-OMTNo activity
Cephaeline(11bS)6'-OMTNo activityNo activity

The coordinate expression patterns of these O-methyltransferases with IpeGlu1 suggest their integration into metabolic networks that ensure proper channeling of intermediates toward specific alkaloid end products [3] [10]. All three IpeOMT enzymes are localized in the cytosol, contrasting with the vacuolar localization of their glucosidic substrates, necessitating transport mechanisms for substrate accessibility [3] [10]. This subcellular compartmentalization pattern suggests the involvement of ATP-binding cassette transporters for glucoalkaloid efflux from vacuoles to cytosolic enzyme complexes [3] [10].

Enzyme Classification and Structure

The primary beta-glucosidase involved in ipecoside metabolism is IpeGlu1, classified under the enzyme commission number EC 3.2.1.220 as ipecoside beta-D-glucosidase [3] [4]. This enzyme belongs to the glycoside hydrolase family and represents a highly specialized member that demonstrates unique substrate specificity compared to other beta-glucosidases found in plant secondary metabolism [5] [4]. The enzyme exhibits a molecular architecture optimized for the recognition and hydrolysis of glucosidic bonds in ipecac alkaloid substrates, with distinct structural features that differentiate it from related enzymes such as strictosidine beta-glucosidase found in terpenoid-indole alkaloid biosynthesis [5].

Substrate Recognition Mechanisms

IpeGlu1 demonstrates remarkable substrate promiscuity compared to other plant beta-glucosidases, particularly in its ability to accept both stereoisomeric forms of its primary substrates [5] [4]. The enzyme efficiently hydrolyzes both 1α(S)-N-deacetylisoipecoside and 1β(R)-N-deacetylipecoside, with a preference for the 1β(R)-epimer over the 1α(S)-epimer in a ratio of approximately 4:1 [4]. This lack of stereospecificity contrasts sharply with strictosidine beta-glucosidase, which demonstrates absolute stereospecificity for the 3α(S)-epimer strictosidine and shows no activity toward the 3β(R)-epimer vincoside [5] [4].

The enzyme's substrate recognition mechanism involves specific binding interactions within the active site that accommodate the isoquinoline moiety derived from dopamine. Unlike strictosidine beta-glucosidase, which possesses conserved residues Phe-221, Trp-388, Gly-386, Met-275, Thr-210, and Met-297 that surround the aglycon moiety, IpeGlu1 contains different residues at corresponding positions, with only Trp-394 and Gly-391 showing homology to the strictosidine enzyme [4]. These structural differences account for the altered stereospecificity and explain the enzyme's ability to process both diastereomeric forms of its substrates.

Catalytic Properties and Kinetic Parameters

IpeGlu1 exhibits optimal enzymatic activity under specific environmental conditions that reflect its physiological context within plant cells [5] [3]. The enzyme demonstrates maximum activity at pH 5.0-6.0, which is consistent with the acidic environment typical of plant vacuoles where many secondary metabolites are stored [5]. The temperature optimum occurs at 55°C, indicating robust thermal stability that may be advantageous for sustained catalytic activity under varying physiological conditions [3].

The enzyme shows high specificity for glucosidic ipecac alkaloids while demonstrating poor or no activity toward lactamized forms of these substrates [5] [3]. This selectivity pattern suggests that the lactam ring formation significantly alters the substrate's binding affinity and orientation within the enzyme's active site. Additionally, IpeGlu1 activity is specifically inhibited by copper ions (Cu2+), which may represent a regulatory mechanism or indicate the presence of sensitive amino acid residues within the catalytic domain [5].

Mechanistic Aspects of Bond Cleavage

The glycosidic bond cleavage mechanism employed by IpeGlu1 follows the classical double-displacement pathway characteristic of retaining beta-glucosidases [6] [7]. This mechanism involves the formation of a covalent glycosyl-enzyme intermediate through nucleophilic attack by a carboxylate residue, followed by hydrolysis to release the glucose moiety and regenerate the free enzyme [6]. The reaction proceeds through an oxocarbenium ion-like transition state that is stabilized by specific enzyme-substrate interactions [7].

The enzyme's ability to efficiently process 6-O-methyl derivatives while showing extremely poor activity toward 7-O-methyl and 6,7-O,O-dimethyl derivatives provides insights into the binding pocket architecture [3] [8]. This pattern suggests that methylation at the 7-position creates steric hindrance that prevents proper substrate binding, while 6-O-methylation is well-tolerated. These findings have significant implications for understanding the sequential order of methylation and deglucosylation reactions in the overall biosynthetic pathway.

Physiological Significance

The broad substrate specificity of IpeGlu1 serves multiple physiological functions within the plant's secondary metabolism [5] [4]. The enzyme's ability to process both 1α(S) and 1β(R) configured substrates enables it to participate in distinct metabolic fates: the 1α(S)-epimer N-deacetylisoipecoside serves as a precursor for emetine biosynthesis, while the 1β(R)-epimer N-deacetylipecoside leads to the formation of defensive alkaloidal glucosides such as ipecoside and alangiside [5] [4].

This dual functionality suggests that IpeGlu1 plays a central role in metabolic channeling, potentially regulating the flux between different branches of ipecac alkaloid biosynthesis. The enzyme's compartmentalization within the cytosol, despite its substrates being primarily localized in the vacuole, indicates the necessity for active transport mechanisms and possibly the formation of enzyme complexes that facilitate substrate access [9].

Substrate Recognition by IpeOMT Enzyme Family

Family Structure and Phylogenetic Relationships

The IpeOMT enzyme family comprises three distinct O-methyltransferases designated IpeOMT1, IpeOMT2, and IpeOMT3, each exhibiting unique substrate specificities and catalytic properties [2] [10]. These enzymes share high sequence similarity among themselves, with IpeOMT1 showing 82% identity to IpeOMT2 and 72% identity to IpeOMT3, while IpeOMT2 exhibits 73% identity to IpeOMT3 [2]. Despite their structural similarities, each enzyme demonstrates distinct regiospecific preferences that collectively account for all O-methylation reactions observed in ipecac alkaloid biosynthesis.

Phylogenetic analysis reveals that the IpeOMT family shows greater evolutionary relationship to flavonoid O-methyltransferases than to benzylisoquinoline alkaloid O-methyltransferases [2]. The enzymes exhibit highest sequence identity (55-59%) to flavonoid OMTs from Catharanthus roseus and resveratrol OMT from Vitis vinifera, rather than to the specialized OMTs involved in opium poppy alkaloid biosynthesis [2]. This phylogenetic positioning suggests that the IpeOMT family evolved independently from benzylisoquinoline OMTs, despite processing structurally related isoquinoline substrates.

IpeOMT1 Substrate Recognition and Catalytic Specificity

IpeOMT1 demonstrates highly specific 6-O-methyltransferase activity with a strong preference for substrates containing 6,7-dihydroxy- and 6-hydroxy-7-methoxyisoquinoline moieties [2]. The enzyme exhibits exceptional regiospecificity, catalyzing exclusively 6-O-methylation of N-deacetylisoipecoside to form 6-O-methyl-N-deacetylisoipecoside with no detectable 7-O-methylation activity [2]. This strict positional selectivity extends to other substrates, including the methylation of 7-O-methyl-N-deacetylisoipecoside to form the 6,7-dimethyl derivative.

The kinetic parameters for IpeOMT1 reveal efficient substrate binding and catalysis, with apparent Km values of 107 μM for N-deacetylisoipecoside and 105 μM for 7-O-methyl-N-deacetylisoipecoside [2]. Notably, the enzyme shows enhanced catalytic efficiency (kcat = 20.4 × 10^-3 s^-1) toward the pre-methylated substrate compared to the unmethylated form (kcat = 11.3 × 10^-3 s^-1), suggesting positive cooperativity or improved substrate orientation upon initial methylation. The enzyme demonstrates optimal activity at pH 8.0 and 40°C, indicating adaptation to cytosolic conditions.

IpeOMT1 also catalyzes the final methylation step in emetine biosynthesis, converting cephaeline to emetine through 6'-O-methylation of the second isoquinoline moiety [2]. However, the catalytic efficiency for this reaction (kcat/Km = 3.5 s^-1·M^-1) is significantly lower than for its primary substrates, suggesting that this represents a secondary function or that additional factors may be required for optimal activity in vivo.

IpeOMT2 Substrate Recognition and Dual Specificity

IpeOMT2 exhibits the most complex substrate recognition pattern among the three enzymes, demonstrating both relaxed regiospecificity for some substrates and strict positional selectivity for others [2]. When acting on N-deacetylisoipecoside, the enzyme catalyzes both 6-O- and 7-O-methylation reactions, with 6-O-methyltransferase activity being approximately three times higher than 7-O-methyltransferase activity [2]. This dual specificity contrasts with the strict regiospecificity observed with IpeOMT1 and IpeOMT3.

The enzyme's substrate recognition extends to both stereoisomeric forms of the primary glucosidal precursors. IpeOMT2 accepts N-deacetylipecoside (1β(R)-epimer) as a substrate, catalyzing both 6-O- and 7-O-methylation reactions, though with inverted preference ratios compared to the 1α(S)-epimer [2]. For N-deacetylipecoside, 7-O-methylation occurs approximately eight times more efficiently than 6-O-methylation, indicating that stereochemical configuration significantly influences enzyme-substrate interactions and active site positioning.

The most remarkable aspect of IpeOMT2 function is its extremely high catalytic efficiency toward 7'-O-demethylcephaeline (kcat/Km = 32,600 s^-1·M^-1), which represents the penultimate step in emetine biosynthesis [2]. This exceptional efficiency, resulting from both low Km (1.0 μM) and high kcat (32.6 × 10^-3 s^-1) values, suggests that this reaction represents the primary physiological function of IpeOMT2. The enzyme demonstrates optimal activity at pH 7.0 and 45°C, with an apparent Km for S-adenosyl-L-methionine of 20 μM.

IpeOMT3 Substrate Recognition and Aglycon Specificity

IpeOMT3 exhibits unique substrate recognition characteristics that distinguish it from both IpeOMT1 and IpeOMT2 [2]. The enzyme shows no activity toward any of the 13 glucosidal ipecac alkaloids tested, instead demonstrating specificity for deglucosylated aglycon forms and benzylisoquinoline alkaloids containing 7-hydroxy-6-methoxyisoquinoline moieties [2]. This substrate preference pattern suggests that IpeOMT3 functions downstream of the deglucosylation step in the biosynthetic pathway.

The enzyme's primary endogenous substrate appears to be 3-O-methylredipecamine, a synthetic mimic of the 6-O-methyl-N-deacetylisoipecoside aglycon [2]. IpeOMT3 catalyzes 2-O-methylation of this substrate with high efficiency (kcat/Km = 159 s^-1·M^-1), corresponding to methylation of the 7-hydroxy group of the isoquinoline skeleton. The enzyme demonstrates apparent Km values of 64 μM for its aglycon substrate and 34 μM for S-adenosyl-L-methionine, with optimal activity occurring at pH 7.0 and 40°C.

When tested against benzylisoquinoline alkaloids, IpeOMT3 consistently catalyzes 7-O-methylation of substrates containing the appropriate structural features, including (S)-coclaurine, (S)-norreticuline, and (S)-reticuline [2]. This strict regiospecificity for the 7-position provides additional evidence for the enzyme's role in modifying the isoquinoline skeleton after deglucosylation and prior to the second condensation reaction that forms the bis-isoquinoline alkaloids.

Molecular Basis of Substrate Recognition

The molecular mechanisms underlying substrate recognition by the IpeOMT family involve specific amino acid residues that determine binding affinity, substrate orientation, and regioselectivity [2]. Although detailed crystallographic structures are not yet available, the observed substrate specificity patterns provide insights into the architecture of the respective active sites. The strict 6-O-methylation specificity of IpeOMT1 suggests a binding pocket that precisely positions the 6-hydroxyl group for nucleophilic attack while excluding access to the 7-position.

The dual specificity exhibited by IpeOMT2 indicates a more flexible active site architecture that can accommodate substrates in multiple orientations [2]. The dramatic difference in regiospecificity between stereoisomeric substrates suggests that the enzyme's binding pocket is sensitive to subtle changes in substrate conformation, potentially involving different hydrogen bonding networks or hydrophobic interactions that influence substrate positioning.

IpeOMT3's specificity for aglycon substrates and 7-hydroxy-6-methoxyisoquinolines indicates an active site optimized for binding deglucosylated molecules [2]. The enzyme's inability to process glucosylated substrates suggests that the glucose moiety creates steric hindrance or unfavorable interactions that prevent productive binding. This specificity pattern supports the proposed biosynthetic sequence in which deglucosylation precedes 7-O-methylation in the pathway to protoemetine formation.

Compartmentalization of Biosynthetic Enzymes

Subcellular Localization Patterns

The compartmentalization of ipecoside biosynthetic enzymes represents a critical aspect of metabolic organization that influences reaction efficiency, substrate availability, and pathway regulation [9] [11]. Detailed subcellular localization studies using fluorescent protein fusions have revealed that all three IpeOMT enzymes (IpeOMT1, IpeOMT2, and IpeOMT3) are localized within the cytosol [2]. Similarly, IpeGlu1 beta-glucosidase is also found in the cytosolic compartment, creating a spatial organization that has significant implications for substrate channeling and metabolic flux [9].

The cytosolic localization of these enzymes contrasts with the predicted vacuolar localization of their primary glucosidic substrates [9]. Dopamine, the isoquinoline precursor, is synthesized in the cytosol but accumulated in the vacuole, following patterns observed in other plant secondary metabolite systems [9]. The glucosidal condensation products N-deacetylisoipecoside and N-deacetylipecoside are thought to be localized in the vacuole based on analogy with strictosidine in terpenoid-indole alkaloid biosynthesis, where the glucoalkaloid is synthesized and stored in vacuolar compartments [9].

Transport and Metabolon Formation

The spatial separation between enzymes and substrates necessitates active transport mechanisms to facilitate substrate access and product removal [9]. The glucoalkaloid substrates must be transported from the vacuole to the cytosol to interact with the biosynthetic enzymes, likely through multidrug resistance-associated protein-type ATP-binding cassette transporters [9]. This transport requirement creates opportunities for metabolic regulation through control of substrate availability and may contribute to the formation of enzyme complexes or metabolons.

The concept of metabolon formation has been proposed as a mechanism to overcome the challenges associated with substrate compartmentalization [9] [12]. Metabolons are temporary structural-functional complexes formed between sequential enzymes of a metabolic pathway, held together by non-covalent interactions and structural elements of the cell [12]. In the context of ipecoside biosynthesis, metabolon formation could enable direct substrate channeling from one enzyme to the next, reducing the reliance on bulk transport and increasing reaction efficiency [12] [13].

Evidence suggests that different metabolons may form depending on the stereochemical configuration of the substrates and the intended metabolic fate [9]. For emetine biosynthesis, a metabolon including IpeOMT1 and IpeGlu1 may form to ensure efficient processing of the 1α(S)-epimer N-deacetylisoipecoside [9]. In contrast, for the synthesis of R-configured alkaloidal glucosides like ipecoside, a metabolon excluding IpeGlu1 but including IpeOMT2 may form to prevent unwanted deglucosylation while allowing selective methylation [9].

Regulatory Implications of Compartmentalization

The compartmentalization strategy employed in ipecoside biosynthesis serves multiple regulatory functions that optimize metabolic flux and prevent metabolic interference [11] [14]. By restricting the enzymes to the cytosolic compartment while storing substrates in the vacuole, the cell can control the timing and extent of biosynthetic reactions through regulation of transport processes [11]. This spatial organization also protects the cytosol from potentially toxic intermediate compounds that might be generated during the biosynthetic process.

The formation of different metabolons for distinct stereoisomeric pathways provides a mechanism for metabolic channeling that ensures appropriate substrate-product relationships [9] [14]. Cell-specific expression of biosynthetic genes may further contribute to this compartmentalization strategy, with different cell types expressing different combinations of enzymes to specialize in particular aspects of alkaloid biosynthesis [9]. For example, cells dedicated to R-configured alkaloid synthesis might express IpeOMT2 but not IpeGlu1, preventing unwanted deglucosylation of the final products.

Temporal Coordination of Enzyme Expression

The compartmentalization strategy is complemented by temporal coordination of enzyme expression that ensures proper stoichiometric ratios and metabolic flux [2]. Quantitative reverse transcription-polymerase chain reaction analysis has revealed that IpeOMT1, IpeOMT2, IpeOMT3, and IpeGlu1 are coordinately transcribed, with transcript levels increasing after subculture, peaking at 1-2 weeks, and then gradually decreasing [2]. This coordinated expression pattern suggests that the biosynthetic machinery is assembled as a functional unit, with all components being available simultaneously.

The transcript level of IpeOMT3 is generally lower than those of IpeOMT1, IpeOMT2, and IpeGlu1, which may reflect its specialized role in aglycon modification that occurs later in the biosynthetic sequence [2]. This differential expression pattern supports the proposed metabolic organization in which IpeOMT3 functions independently of the other enzymes, processing deglucosylated intermediates that are generated by the coordinated activities of IpeOMT1, IpeOMT2, and IpeGlu1.

Metabolic Engineering Implications

Understanding the compartmentalization of ipecoside biosynthetic enzymes has significant implications for metabolic engineering efforts aimed at producing these valuable alkaloids in heterologous systems [11] [15]. The cytosolic localization of all biosynthetic enzymes simplifies reconstruction efforts compared to pathways that require multiple subcellular compartments [15]. However, the dependence on substrate transport and potential metabolon formation must be considered when designing synthetic biology approaches.

The formation of protein-based compartments or metabolons represents an attractive strategy for enhancing production efficiency in engineered systems [16] [15]. By co-localizing enzymes and substrates within synthetic compartments, it may be possible to increase reaction rates while protecting host cells from potentially toxic intermediates [16]. The substrate specificity patterns of the IpeOMT enzymes and IpeGlu1 provide guidelines for designing such compartmentalized systems that maintain proper substrate-product relationships and prevent unwanted side reactions.

The compartmentalization strategy also highlights the importance of considering enzyme stoichiometry and expression timing in metabolic engineering applications [11]. The coordinated expression pattern observed in native Psychotria ipecacuanha cells suggests that maintaining appropriate enzyme ratios is critical for optimal pathway function. Additionally, the potential for metabolon formation indicates that enzyme-enzyme interactions may be as important as individual enzyme activities for achieving high production levels in engineered systems.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

565.21592555 g/mol

Monoisotopic Mass

565.21592555 g/mol

Heavy Atom Count

40

Other CAS

15401-60-2

Wikipedia

Ipecoside

Dates

Last modified: 08-16-2023

Explore Compound Types